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Stearoyl-L-carnitine-13C3 Chloride

Cat. No.: B1156934
M. Wt: 467.1
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Description

Significance of Stable Isotope Tracers in Biological Systems

The use of stable isotope tracers provides a dynamic view of metabolic processes, a significant advantage over static measurements of metabolite abundance at single time points. physoc.org While traditional methods offer a snapshot, they fail to capture the turnover, flux, and movement of molecules between different physiological systems. physoc.org Stable isotope tracers, which are chemically and functionally almost identical to their more abundant, lighter counterparts, can be introduced into a biological system and their metabolic fate can be monitored over time. nih.govtechnologynetworks.com This difference in mass, due to a varied number of neutrons, makes these isotopes distinguishable by analytical techniques like mass spectrometry. nih.gov

The application of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), has revolutionized the study of in vivo nutrition and metabolism. nih.gov These tracers are instrumental in understanding the complexities of metabolic pathways and fluxes. springernature.com By labeling a compound of interest, such as an amino acid, lipid, or sugar, with a heavy isotope, researchers can track its incorporation into various metabolic end-products, providing invaluable insights into the kinetics of metabolite turnover and pathway intermediates. physoc.orgfiveable.me

Overview of Stearoyl-L-carnitine-13C3 Chloride as a Research Tool

Stearoyl-L-carnitine is a naturally occurring long-chain acylcarnitine that plays a crucial role in fatty acid metabolism. caymanchem.comnih.gov It is involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process for energy production. nih.govnih.gov The isotopically labeled version, Stearoyl-L-carnitine-¹³C₃ Chloride, serves as a valuable internal standard and research tool in metabolomics. pharmaffiliates.comlgcstandards.com The carbon-13 label allows for its precise quantification and differentiation from its endogenous, unlabeled counterpart in biological samples using mass spectrometry. medchemexpress.com

This labeled compound is particularly useful in studies investigating metabolic disorders related to fatty acid oxidation and other enzymatic deficiencies. isotope.com For instance, research has explored the levels of acylcarnitines, including stearoyl-L-carnitine, as potential biomarkers for various conditions. caymanchem.comacs.orgmedchemexpress.com The ability to accurately measure specific acylcarnitines with the aid of stable isotope-labeled standards like Stearoyl-L-carnitine-¹³C₃ Chloride is essential for advancing our understanding of these diseases. acs.org

Historical Context of Isotopic Labeling in Metabolic Research

The concept of using isotopic tracers to unravel metabolic pathways dates back to the 1930s with the pioneering work of Schoenheimer and Rittenberg, which laid the foundation for modern biochemistry. nih.gov Initially, research heavily relied on radioactive isotopes like carbon-14 (B1195169) and tritium (B154650) to map out many of the metabolic pathways we know today. nih.gov

The advent and subsequent advancements in analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have propelled the use of stable isotopes. nih.govnih.gov The 1960s and 1970s saw significant progress in gas chromatography-mass spectrometry (GC-MS), enabling quantitative metabolic profiling of human biofluids. nih.gov Over the last few decades, the availability of highly enriched stable isotopes and more user-friendly analytical instrumentation has led to a surge in their application in biomedical research. nih.gov

The combination of stable isotope labeling with high-resolution mass spectrometry has become a cornerstone of modern metabolomics, allowing for more detailed and accurate investigations into the complexities of metabolic networks. springernature.comthermofisher.com This has moved the field beyond simple pattern recognition to sophisticated quantitative approaches that provide reliable data on metabolic fluxes and pathway dynamics. springernature.com

Interactive Data Table: Properties of Stearoyl-L-carnitine-¹³C₃ Chloride

PropertyValue
Molecular Formula C₂₂¹³C₃H₅₀ClNO₄
Molecular Weight 467.10
Endogenous Counterpart Stearoyl-L-carnitine chloride
Primary Research Use Internal standard for mass spectrometry

Interactive Data Table: Key Milestones in Isotopic Labeling for Metabolic Research

DecadeMilestoneSignificance
1930s Pioneering work by Schoenheimer and Rittenberg using isotopic tracers. nih.govMarked the beginning of modern biochemistry and the use of isotopes to study metabolism. nih.gov
1960s-1970s Advancements in Gas Chromatography-Mass Spectrometry (GC-MS). nih.govEnabled the first quantitative metabolic profiling of metabolites in human samples. nih.gov
Last 20 Years Increased availability of stable isotopes and user-friendly mass spectrometers. nih.govLed to a significant rise in the use of stable isotope tracers for in vivo nutrition and metabolic studies. nih.gov
Present Widespread use of high-resolution MS and stable isotope labeling in metabolomics. springernature.comthermofisher.comAllows for detailed and quantitative analysis of metabolic pathways and fluxes. springernature.com

Properties

Molecular Formula

C₂₂¹³C₃H₅₀ClNO₄

Molecular Weight

467.1

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxooctadecyl)oxy]-1-propanaminium Chloride-13C3; _x000B_(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxooctadecyl)oxy]-1-propanaminium chloride-13C3;  (R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxooctadecyl)oxy]-1-propanaminium Chloride

Origin of Product

United States

Advanced Analytical Method Development Utilizing Stearoyl L Carnitine 13c3 Chloride

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

LC-MS has become the cornerstone for the analysis of acylcarnitines in complex biological matrices due to its high sensitivity and selectivity. The use of Stearoyl-L-carnitine-13C3 Chloride is integral to the development and validation of robust LC-MS methods for the quantification of long-chain acylcarnitines. These methods are crucial for studying metabolic disorders related to fatty acid oxidation. isotope.com

Chromatographic Separation Techniques (e.g., UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the analysis of acylcarnitines, including improved resolution, higher sensitivity, and faster analysis times. The separation of various acylcarnitine species, which can be isomeric and present at vastly different concentrations, is a significant analytical challenge. nih.govnih.gov

In a typical UHPLC setup for acylcarnitine analysis, a reversed-phase column, such as a C18, is employed. nih.govnih.gov The mobile phase often consists of a gradient of an aqueous solution and an organic solvent, both containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. nih.govresearchgate.net The chromatographic separation is critical for distinguishing between isobaric and isomeric compounds, which may have identical mass-to-charge ratios but different retention times. For instance, the separation of different C5 acylcarnitine isomers is essential for the differential diagnosis of certain metabolic disorders. restek.com The inclusion of this compound in the analytical workflow allows for the precise tracking of the elution of long-chain acylcarnitines and aids in the correct identification and quantification of the endogenous Stearoyl-L-carnitine.

A two-dimensional chromatographic approach, combining cation-exchange with reversed-phase UHPLC, has also been developed to enhance the separation of a wide range of acylcarnitines, from short-chain to long-chain species. nih.gov This technique leverages the positively charged trimethylammonium group of carnitine for initial trapping, followed by high-resolution separation. nih.gov

Mass Spectrometric Detection Principles and Parameters (e.g., QTOF-MS, MS/MS, SRM)

The detection of acylcarnitines is most effectively achieved using mass spectrometry, particularly tandem mass spectrometry (MS/MS). Common ionization techniques include electrospray ionization (ESI) in the positive ion mode, as the carnitine moiety readily accepts a proton.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) provides high-resolution mass data, which is invaluable for the identification and confirmation of acylcarnitine species in complex samples. The accurate mass measurements obtained with QTOF-MS help in determining the elemental composition of the detected ions.

Tandem Mass Spectrometry (MS/MS) is the most widely used technique for the quantification of acylcarnitines. nih.govnih.gov In a typical MS/MS experiment, the precursor ion corresponding to the protonated acylcarnitine is selected in the first mass analyzer. This ion then undergoes collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. A characteristic fragmentation pattern for acylcarnitines involves the neutral loss of the acyl group, leading to a prominent product ion at m/z 85, which corresponds to the carnitine backbone. nih.govnih.govsigmaaldrich.com

Selected Reaction Monitoring (SRM) , also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive MS/MS scan mode used for targeted quantification. nih.gov In SRM, specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. For Stearoyl-L-carnitine, a common transition would be the m/z of its protonated molecule to the m/z of the characteristic 85 fragment. The use of this compound allows for a distinct SRM transition due to its mass shift, ensuring that the signal from the internal standard does not interfere with the analyte signal. researchgate.net

Below is an interactive table showcasing typical SRM transitions for selected acylcarnitines, illustrating the principle of using a labeled internal standard like this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Acetyl-L-carnitine204.185.1
d3-Acetyl-L-carnitine (IS)207.185.1
Octanoyl-L-carnitine302.285.1
d3-Octanoyl-L-carnitine (IS)305.285.1
Stearoyl-L-carnitine428.485.1
Stearoyl-L-carnitine-13C3 (IS) 431.4 85.1

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS is more prevalent for acylcarnitine analysis, GC-MS methods have also been developed. nih.govsigmaaldrich.com Due to the non-volatile nature of acylcarnitines, derivatization is a necessary step to increase their volatility for GC analysis. A common approach involves the transformation of acylcarnitines into their corresponding acyloxylactone derivatives. nih.govsigmaaldrich.com

GC-MS analysis often employs chemical ionization (CI) with a reactant gas like isobutane. nih.govsigmaaldrich.com Similar to LC-MS/MS, selected ion monitoring (SIM) of a common fragment ion (m/z 85) and the protonated molecular ion can be used for sensitive and selective detection. nih.govsigmaaldrich.com The use of stable isotope-labeled internal standards, including those for long-chain acylcarnitines like stearoylcarnitine (B3060342), is crucial for accurate quantification in GC-MS-based methods. nih.govsigmaaldrich.com

Application as an Internal Standard in Quantitative Bioanalysis

The primary application of this compound in analytical chemistry is as an internal standard for the quantitative analysis of Stearoyl-L-carnitine and other long-chain acylcarnitines in biological samples such as plasma, serum, and tissues. isotope.comnih.govnih.govckisotopes.com

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative measurements. nih.gov The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample prior to any sample preparation or analysis steps. nih.govresearchgate.net

This compound, being chemically identical to the endogenous analyte, co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. However, due to the mass difference from the incorporated 13C isotopes, it is detected at a different m/z value. medchemexpress.com By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, the concentration of the endogenous analyte can be accurately determined. nih.gov This ratiometric measurement effectively corrects for any sample loss during extraction, purification, and injection, as well as for variations in instrument response. nih.gov

Strategies for Minimization of Analytical Variability and Matrix Effects

Biological matrices are complex and can significantly impact the accuracy of quantitative analysis through what are known as matrix effects. Matrix effects refer to the suppression or enhancement of the analyte's ionization efficiency due to the presence of co-eluting endogenous compounds from the sample matrix.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. Since the internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in a very similar way. Therefore, by calculating the ratio of the analyte to the internal standard, the variability introduced by matrix effects is largely canceled out.

Proper sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are also employed to remove a significant portion of the interfering matrix components before LC-MS or GC-MS analysis. Furthermore, optimizing the chromatographic separation to ensure that the analyte of interest elutes in a region with minimal co-eluting matrix components can also help to reduce matrix effects.

The following table summarizes key research findings related to the analytical methodologies discussed:

Analytical TechniqueKey Findings
UHPLC-MS/MS Enables robust quantification of a wide range of acylcarnitines, including isomeric and low-abundance species. nih.govnih.gov
GC-MS Requires derivatization but offers a viable alternative for the quantitative profiling of plasma acylcarnitines. nih.govsigmaaldrich.com
Isotope Dilution MS The use of stable isotope-labeled internal standards is critical for accurate and precise quantification by correcting for sample loss and matrix effects. nih.govresearchgate.net

Method Validation and Performance Metrics for Assays Employing Stable Isotope-Labeled Standards

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of a stable isotope-labeled (SIL) standard to its endogenous analyte counterpart ensure that variations during sample extraction, handling, and ionization are effectively normalized. This approach, known as isotope dilution mass spectrometry, is critical for achieving the high accuracy and precision required for robust analytical method development. To ensure that an assay is reliable, reproducible, and fit for its intended purpose, it must undergo a rigorous validation process where key performance metrics are systematically evaluated.

Comprehensive validation is essential for methods designed to quantify long-chain acylcarnitines, including those analyzing up to 56 different species with chain lengths from C2 to C18. nih.govresearchgate.net Such methods have demonstrated high sensitivity along with excellent accuracy and precision in complex biological matrices like plasma and tissue homogenates. nih.govnih.gov The validation process confirms that the analytical method is suitable for its intended use, whether for research or diagnostic support. nih.gov

Key performance parameters assessed during method validation for assays using SIL standards like this compound include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Detailed Research Findings

Research in the development of LC-MS/MS methods for acylcarnitine profiling consistently demonstrates the robustness of using SIL internal standards. For the analysis of a wide range of acylcarnitines, including short-, medium-, and long-chain species (C2 to C18), methods are validated to confirm their performance. nih.govnih.gov

A critical aspect of these methods is their ability to achieve chromatographic separation of isobaric compounds—different molecules that have the same mass—which is essential for the differential diagnosis of various metabolic disorders. restek.com The validation of such methods confirms their suitability for quantifying acylcarnitines in diverse biological samples.

One study specifically developed and validated an LC-MS/MS method for determining various acylcarnitines, including stearoylcarnitine (C18), in both plasma and brain tissue. nih.gov The validation was performed using a surrogate matrix (artificial plasma) for plasma samples and a background subtraction method for brain homogenates. nih.gov The results confirmed the method was highly suitable for quantifying these analytes in complex biological matrices. nih.gov

The following table summarizes typical performance metrics from validated LC-MS/MS methods for acylcarnitine analysis, including specific data for stearoylcarnitine (C18).

Method Validation Performance Metrics for Acylcarnitine Analysis

Performance MetricAnalyteMatrixTypical Value / FindingSource
Linearity (R²) Stearoylcarnitine (C18) & other AcylcarnitinesPlasma, Brain Tissue> 0.99 nih.gov
Limit of Detection (LOD) Stearoylcarnitine (C18)Plasma1.8 ng/mL nih.gov
Brain Tissue1.0 ng/mL nih.gov
Limit of Quantification (LOQ) Stearoylcarnitine (C18)Plasma6.1 ng/mL nih.gov
Brain Tissue3.4 ng/mL nih.gov
Accuracy & Precision Long-Chain AcylcarnitinesPlasma, LiverDemonstrated to be high with good inter- and intra-day precision. nih.govnih.gov

The validation data confirms that LC-MS/MS methods utilizing SIL internal standards are capable of producing reliable and accurate quantitative data for long-chain acylcarnitines like stearoylcarnitine. The low limits of detection and quantification demonstrate the high sensitivity of these assays, which is crucial for measuring analytes present at very low physiological concentrations. nih.govnih.gov The excellent linearity across a defined concentration range ensures that the measured analyte response is directly proportional to its concentration, a fundamental requirement for accurate quantification. nih.gov

Integration into Advanced Omics Research Workflows

Targeted Metabolomics and Lipidomics Platforms

In targeted metabolomics and lipidomics, the primary goal is the accurate quantification of a predefined set of metabolites. Stearoyl-L-carnitine-13C3 Chloride is indispensable in these platforms, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

As a stable isotope-labeled internal standard (SIL-IS), it is added to biological samples at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the endogenous (unlabeled) Stearoyl-L-carnitine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source. researchgate.netnih.gov However, due to its higher mass (from the ¹³C atoms), it is detected as a distinct signal from the unlabeled analyte.

This co-analysis allows researchers to correct for variations that can occur during sample extraction, handling, and analysis. Specifically, the use of a ¹³C-labeled standard is considered superior to deuterium-labeled standards as it is less likely to exhibit chromatographic separation from the analyte and provides greater accuracy. researchgate.netdovepress.com By calculating the ratio of the signal from the endogenous analyte to the signal from the known amount of the labeled standard, precise and absolute quantification can be achieved, which is critical for diagnosing metabolic disorders and identifying biomarkers. mdpi.comnih.gov This approach minimizes the impact of matrix effects, where other molecules in a complex sample like plasma can suppress or enhance the ionization of the target analyte, a common challenge in LC-MS/MS analysis. nih.govmdpi.com

Table 1: Research Findings in Targeted Quantification of Acylcarnitines

Research Area Finding Significance
Method Development Use of ¹³C-labeled internal standards minimizes ion suppression and matrix effects in LC-MS/MS analysis. mdpi.com Improves the accuracy, precision, and reliability of quantitative data for acylcarnitines in complex biological matrices like plasma and tissue. nih.govdovepress.com
Clinical Diagnostics Targeted LC-MS/MS methods using SIL-IS are the gold standard for newborn screening of fatty acid oxidation disorders. isotope.com Enables early detection and intervention for inherited metabolic diseases characterized by abnormal acylcarnitine profiles.

| Disease Biomarker Panels | Accurate quantification of specific acylcarnitines, including Stearoyl-L-carnitine, is crucial for panels assessing risk for metabolic syndrome, neurodegenerative diseases, and cardiovascular conditions. nih.gov | Provides robust and reproducible measurements necessary for clinical validation of biomarkers. |

Untargeted Metabolomics Approaches for Discovery and Pathway Elucidation

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to discover novel biomarkers or understand global metabolic changes. While this compound is a specific standard, it serves a crucial quality control (QC) and identification role in these discovery-oriented workflows.

In a typical untargeted experiment, thousands of metabolic features are detected, many of which are background noise or unidentified compounds. The inclusion of a known, labeled standard like this compound helps in several ways:

Compound Identification: The detection of the labeled standard and its corresponding unlabeled feature provides a definite point of identification within the complex dataset, anchoring the chromatographic and mass spectral data. nih.gov

Retention Time Alignment: It serves as a landmark to correct for shifts in retention time between different samples and analytical batches, improving the alignment of features for statistical analysis.

Quality Control: Monitoring the intensity and peak shape of the labeled standard across all samples in a study allows researchers to assess the stability and performance of the LC-MS system. Deviations can indicate analytical issues that need to be addressed. nih.gov

Data Filtration: By using ¹³C labeling, it is possible to distinguish true biological metabolites from non-biological background signals, which helps to clean the data and focus on relevant compounds. nih.gov

While not used to quantify every feature, its presence ensures the data quality is high enough for meaningful biological interpretation and pathway analysis.

Multi-Omics Data Integration for Comprehensive Biological Understanding

To gain a holistic view of biological systems, researchers increasingly integrate data from different -omics levels, such as genomics, transcriptomics, proteomics, and metabolomics. The accurate quantitative data for Stearoyl-L-carnitine, obtained using its ¹³C-labeled standard, is a critical component of these multi-omics studies.

Alterations in fatty acid metabolism are a hallmark of many diseases, including cancer and inherited metabolic disorders. mdpi.comnih.gov Multi-omics approaches allow scientists to connect changes in the levels of metabolites like Stearoyl-L-carnitine to changes in the expression of genes and proteins that regulate these pathways.

For example, a study might combine:

Transcriptomics (RNA-Seq): To measure the expression levels of genes encoding fatty acid transport proteins (e.g., CPT1, CPT2) and β-oxidation enzymes. nih.gov

Proteomics: To quantify the abundance of these same enzymes.

Metabolomics: To accurately measure the concentration of substrates and products, such as Stearoyl-L-carnitine, using a targeted LC-MS/MS assay with this compound.

By integrating these datasets, researchers can build comprehensive models of metabolic pathways. researchgate.netmdpi.com This can reveal, for instance, that an observed increase in Stearoyl-L-carnitine is due to the downregulation of a specific β-oxidation enzyme, providing a deeper, systems-level understanding of disease pathophysiology and identifying potential targets for therapeutic intervention. nih.gov

Table 2: Examples of Multi-Omics Integration Involving Acylcarnitine Metabolism

-omics Layers Integrated Biological Context Research Goal
Metabolomics & Transcriptomics Type 2 Diabetes Mellitus researchgate.net To link changes in gut microbiota, serum metabolites (including fatty acids), and gene expression in the host to understand disease development.
Lipidomics, Proteomics, & Metabolomics Papillary Thyroid Carcinoma nih.gov To identify key dysregulated pathways by integrating changes in lipids, proteins, and metabolites, revealing enhanced fatty acid metabolism in cancer progression.

| Metabolomics & Proteomics | Sudden Cardiac Death mdpi.com | To identify new biomarkers by combining proteomic and metabolomic data, highlighting acylcarnitines as key indicators of fatal cardiac events. |

Application in Quantitative Fluxomics

Metabolic flux analysis, or fluxomics, is the quantification of the rate of turnover of metabolites through a metabolic pathway. Stable isotopes are the cornerstone of this field. In ¹³C-Metabolic Flux Analysis (¹³C-MFA), cells or organisms are fed a ¹³C-labeled substrate (e.g., ¹³C-glucose or a ¹³C-fatty acid). nih.govresearchgate.net The rate at which the ¹³C label is incorporated into downstream metabolites is measured by mass spectrometry, allowing for the calculation of pathway fluxes. youtube.com

While this compound is not typically used as the primary tracer fed to the cells, it plays a critical supporting role. The mathematical models used in ¹³C-MFA require not only the isotopic labeling patterns but also the absolute concentrations of the metabolites in the pathway, which are known as pool sizes. researchgate.net

The accurate measurement of the pool size of key intermediates, such as Stearoyl-L-carnitine, is essential for the accuracy of the calculated flux rates through the fatty acid oxidation pathway. nih.govyoutube.com this compound is used as the internal standard to precisely quantify the endogenous Stearoyl-L-carnitine pool size. This accurate concentration data is then fed into the fluxomics model. Therefore, while not a tracer itself in this context, the labeled standard is an enabling tool that ensures the quantitative accuracy of the data upon which flux calculations are based, providing a true measure of the dynamic activity of metabolic pathways like fatty acid oxidation.

Future Directions and Emerging Research Avenues

Advancements in Isotopic Labeling Technologies for Complex Molecules

The synthesis and application of isotopically labeled compounds like Stearoyl-L-carnitine-13C3 Chloride are foundational to modern metabolomics. nih.gov Future progress in this area is focused on creating more sophisticated and diverse labeling patterns to probe metabolic pathways with greater detail.

Recent developments have introduced facile and efficient chemical synthesis strategies for producing isotope-labeled acylcarnitines. nih.gov These methods allow for the creation of internal standards with various mass shifts, enhancing their utility in multiplexed analyses. nih.gov For instance, a novel approach enables the synthesis of labeled acylcarnitines with a mass shift ranging from 3 to 12 Daltons, providing flexibility for complex experimental designs. nih.gov

Furthermore, new isotope labeling strategies are being developed to improve the detection and identification of a wider range of acylcarnitines in biological samples via liquid chromatography-mass spectrometry (LC-MS). acs.orgresearchgate.netfao.org One such strategy involves using a pair of reagents with and without deuterium (B1214612) labels to tag the carboxyl group of acylcarnitines. acs.orgresearchgate.netfao.org This derivatization, performed under mild conditions to prevent hydrolysis, creates doubly charged product ions, which helps to specifically distinguish acylcarnitines from other metabolites and led to the identification of 108 acylcarnitines in urine samples. acs.orgresearchgate.netfao.org These advancements will be crucial for expanding the library of available standards and for non-targeted profiling of acylcarnitines in complex biological systems. acs.org

Labeling StrategyKey FeaturesPotential Application
Facile Chemical Synthesis Allows for variable mass shifts (3-12 Da). nih.govCreation of diverse internal standards for targeted quantitative analyses. nih.gov
Derivatization with Isotope Tags Uses light and heavy reagents to label the carboxyl group, creating a unique mass-to-charge ratio difference. acs.orgresearchgate.netEnhanced detection and specific identification of acylcarnitines in non-targeted metabolomics. acs.orgresearchgate.net
Yeast-based Labeling (LILY) Pichia pastoris is grown on uniformly 13C-labelled glucose to produce a fully labeled yeast lipid extract. nih.govCan be used to correct for matrix effects in lipidomic analysis of other organisms, such as human plasma. nih.gov

Development of Novel High-Throughput Analytical Screening Methodologies

The demand for analyzing large-scale sample sets in clinical and research settings necessitates the development of high-throughput analytical methods. For acylcarnitines, including Stearoyl-L-carnitine, the focus is on increasing speed and automation without compromising sensitivity or accuracy.

A significant advancement is the creation of fully automated, high-throughput platforms that integrate electro-extraction (EE) with liquid chromatography-mass spectrometry (LC-MS). nih.gov This integrated system automates the entire sample preparation and analysis workflow, enabling the processing of up to 120 samples per day at a low cost. nih.gov Such platforms are particularly valuable for large-scale studies with limited sample volumes, achieving high extraction recovery and enrichment factors. nih.gov

Additionally, methods are being refined to allow for high-sensitivity quantification without the need for chemical derivatization, which can be a time-consuming step. sciex.com Advanced LC-MS systems, such as the SCIEX 7500, offer the ability to quantify low-level acylcarnitines directly from biological matrices with high reproducibility and a broad dynamic range. sciex.com Ambient desorption ionization methods, like atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry (APTDCI-MS/MS), also show promise for high-throughput analysis, offering a new avenue for expanded screening of metabolic disorders. nih.gov

Analytical MethodKey AdvancementImpact on Screening
Automated Electro-Extraction LC-MS Full automation of sample preparation and analysis. nih.govEnables high-throughput (120 samples/day) for large-scale studies. nih.gov
High-Sensitivity LC-MS Quantification without prior chemical derivatization. sciex.comSimplifies workflow, increases speed, and maintains high sensitivity for low-abundance species. sciex.com
APTDCI-MS/MS Ambient desorption ionization for rapid analysis. nih.govOffers potential for expanded, high-speed screening in clinical chemistry. nih.gov

Expansion into Diverse Biological Systems and Disease Models for Mechanistic Studies

While acylcarnitines are well-established biomarkers for inborn errors of metabolism, research is expanding to elucidate their roles in a wider range of complex diseases. mdpi.comnih.gov Stearoyl-L-carnitine, as a specific long-chain acylcarnitine, is implicated in various pathophysiological states, and its 13C3-labeled form is invaluable for tracing its metabolic fate in these contexts.

Studies have shown that levels of Stearoyl-L-carnitine are significantly altered in several conditions. For example, its plasma concentrations are decreased in patients with chronic fatigue syndrome, Alzheimer's disease, mild cognitive impairment, and subjective memory complaint. medchemexpress.comcaymanchem.com Conversely, its levels are elevated in patients with end-stage renal disease. caymanchem.com Acylcarnitine profiles, in general, have been found to differ among subtypes of major depressive disorder, suggesting a role in the biochemical basis of clinical heterogeneity. nih.gov

The role of acylcarnitines is also being investigated in cardiovascular disease, diabetes, and cancer. mdpi.comnih.govscispace.com In pancreatic ductal adenocarcinoma (PDAC), metabolic shifts toward fatty acid oxidation can lead to detectable changes in plasma acylcarnitine profiles, positioning them as potential diagnostic biomarkers. mdpi.com In the context of heart disease, carnitine and its acyl esters are known to be crucial for energy metabolism in cardiac muscle. nih.govscispace.com Future research using tracers like this compound will be essential to mechanistically link these alterations to disease progression and to explore therapeutic interventions.

Disease AreaObservation Regarding AcylcarnitinesPotential Research Application
Neurological/Psychiatric Disorders Decreased Stearoyl-L-carnitine in Alzheimer's disease; altered profiles in major depression. medchemexpress.comnih.govTracing fatty acid metabolism in the brain to understand neurodegeneration and mood disorders.
Kidney Disease Increased Stearoyl-L-carnitine in end-stage renal disease. caymanchem.comInvestigating altered fatty acid oxidation and mitochondrial dysfunction in uremic patients. nih.gov
Cancer Altered acylcarnitine profiles in pancreatic cancer due to metabolic switching. mdpi.comElucidating the role of fatty acid oxidation in tumor cell survival and identifying metabolic vulnerabilities.
Cardiovascular Disease Carnitine and its esters are vital for heart muscle energy metabolism. scispace.commdpi.comStudying myocardial lipid metabolism in conditions like ischemia and heart failure. scispace.comsemanticscholar.org

Integration of Computational Modeling and Systems Biology with Isotope Tracer Data

The vast amount of data generated from metabolomic and lipidomic studies using isotope tracers like this compound requires sophisticated data analysis techniques. nih.gov The integration of this experimental data with computational modeling and systems biology approaches is a powerful strategy to understand metabolic networks at a system-wide level. nih.govresearchgate.net

Metabolic flux analysis (MFA) uses stable isotope tracer data to quantify the rates of metabolic reactions within a biological system. mdpi.com While comprehensive metabolomics can reveal changes in metabolite levels, isotope tracing provides crucial information about the directionality and activity of metabolic pathways. nih.govmdpi.comirisotope.com Computational models are used to integrate this copious tracer data to quantitate fluxes across the entire metabolic network. nih.gov

Emerging software and open-source scripts are being developed to analyze untargeted metabolomic and lipidomic datasets from isotope labeling experiments. mdpi.com These tools can profile the isotopomer distribution for hundreds of identified metabolites and lipids, helping to discover novel or unexpected metabolic pathway activities that are not captured by targeted methods. mdpi.com By combining precise quantitative data from isotope tracers with the broader context of the lipidome and its governing pathways, systems biology approaches can generate more comprehensive and predictive models of cellular metabolism in health and disease. researchgate.net This integration is key to moving from identifying biomarker changes to understanding the underlying mechanisms of metabolic dysregulation.

Q & A

Q. How is isotopic purity validated in Stearoyl-L-carnitine-13C3 Chloride, and what analytical techniques are recommended for quality assurance?

Isotopic purity is critical for tracer studies. Researchers should employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the 13C3 labeling ratio and structural integrity. For MS, compare the molecular ion peaks ([M]+) of the labeled compound against unlabeled controls to detect isotopic enrichment (>99% purity is standard for metabolic tracing). NMR (e.g., 13C-NMR) can verify the absence of unlabeled carbons in the stearoyl chain .

Q. What protocols ensure stability of this compound during storage and experimental use?

Stability depends on storage conditions:

  • Temperature : Store at -80°C in anhydrous form to prevent hydrolysis.
  • Solvent : Reconstitute in methanol or ethanol (not aqueous buffers) to avoid degradation.
  • Validation : Conduct periodic LC-MS analysis to monitor degradation products, especially free carnitine or unlabeled derivatives .

Q. How does the molecular weight of this compound differ from its unlabeled counterpart, and why is this significant for metabolic studies?

The 13C3 labeling increases the molecular weight by 3 atomic mass units (AMU) compared to the unlabeled compound. This mass shift enables precise tracking via MS in metabolic flux analyses, such as β-oxidation studies, where labeled intermediates are distinguished from endogenous pools .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when using this compound for mitochondrial β-oxidation assays?

Contradictions often arise from:

  • Substrate competition : Unlabeled endogenous fatty acids may dilute the tracer signal. Use knockout models (e.g., Cpt1a-deficient cells) to reduce background noise.
  • Tracer concentration : Optimize dosing via dose-response curves to avoid saturation artifacts.
  • Analytical validation : Cross-validate results with complementary methods (e.g., Seahorse assays for oxygen consumption rates) .

Q. What experimental designs minimize isotopic scrambling in studies utilizing this compound?

Isotopic scrambling (e.g., 13C redistribution via metabolic recycling) can confound data. Mitigation strategies include:

  • Short incubation times : Limit exposure to <6 hours in cell-based assays.
  • Inhibition of side pathways : Use pharmacological inhibitors (e.g., etomoxir for CPT1) to block competing pathways.
  • Targeted metabolomics : Focus on early metabolites (e.g., acetyl-CoA or acylcarnitines) to capture direct labeling effects .

Q. How should researchers design controls for experiments involving this compound in lipid metabolism studies?

Essential controls include:

  • Unlabeled controls : Compare labeled vs. unlabeled substrate effects on metabolic outputs.
  • Vehicle controls : Account for solvent effects (e.g., ethanol toxicity).
  • Isotopic background controls : Measure natural 13C abundance in untreated samples.
  • Enzyme activity controls : Validate CPT1/2 activity via palmitoyl-carnitine utilization assays .

Q. What statistical approaches are recommended for analyzing time-resolved data from this compound tracer experiments?

Use kinetic modeling (e.g., compartmental models) to estimate flux rates. Software tools like Isotopomer Network Compartmental Analysis (INCA) or Metran integrate MS data to model metabolic networks. For smaller datasets, non-parametric tests (e.g., Wilcoxon signed-rank) can compare labeled vs. unlabeled conditions .

Methodological Guidance

Q. How to optimize sample preparation for LC-MS/MS quantification of this compound in complex biological matrices?

  • Extraction : Use methanol:chloroform (2:1) for lipid-phase separation.
  • Derivatization : Avoid derivatization unless necessary; underivatized acylcarnitines are ionized efficiently in positive ESI mode.
  • Internal standards : Spike with deuterated acylcarnitines (e.g., d3-palmitoyl-carnitine) to normalize matrix effects .

Q. What are the ethical and reporting standards for studies using isotope-labeled compounds like this compound?

  • Ethics : Adhere to institutional guidelines for radioactive/isotope use (even if non-radioactive).
  • Reporting : Follow the MIAPE (Minimum Information About a Proteomics Experiment) or MIAMET (Metabolomics Standards Initiative) guidelines for data transparency.
  • Data deposition : Share raw MS files in repositories like MetaboLights or PRIDE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.